molecular formula C14H14N2O4S2 B2840084 methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate CAS No. 1311999-53-7

methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate

Cat. No.: B2840084
CAS No.: 1311999-53-7
M. Wt: 338.4
InChI Key: NBWGJTFOLYXENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a methyl ester at position 5, a methyl group at position 4, and a sulfonamide-linked (E)-styryl group at position 2. The (E)-styryl sulfonamide moiety in this compound may enhance binding affinity in biological systems while influencing crystallographic packing due to its planar geometry and hydrogen-bonding capacity .

Properties

IUPAC Name

methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10-12(13(17)20-2)21-14(15-10)16-22(18,19)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWGJTFOLYXENW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

The thiazole ring is known for its role in various biological activities, making it a crucial component in drug design.

Recent studies indicate that this compound exhibits several mechanisms of action:

  • Xanthine Oxidase Inhibition : Research has shown that derivatives of thiazole compounds can inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is significant for conditions like gout and hyperuricemia .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress, potentially benefiting conditions related to inflammation and aging .
  • Acetylcholinesterase Inhibition : Related thiazole compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action is particularly relevant in the context of Alzheimer's disease .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Xanthine Oxidase Inhibition : Compounds similar to this compound were tested, revealing IC50 values indicating moderate inhibitory activity compared to established inhibitors like febuxostat .
  • Antioxidant Assays : The compound showed promising results in DPPH radical scavenging assays, with moderate IC50 values indicating its potential as an antioxidant agent .

Case Studies

  • Case Study on Gout Treatment : A study involving patients with gout highlighted the efficacy of thiazole derivatives in reducing uric acid levels through xanthine oxidase inhibition. This compound was part of a broader investigation into thiazole compounds for this purpose.
  • Alzheimer’s Disease Research : In a preclinical model for Alzheimer’s disease, compounds structurally related to this compound demonstrated significant AChE inhibition, suggesting potential therapeutic benefits for cognitive enhancement .

Data Summary Table

Activity TypeMethodologyResult (IC50)Reference
Xanthine Oxidase InhibitionEnzyme assayModerate
Antioxidant ActivityDPPH ScavengingModerate
Acetylcholinesterase InhibitionEnzyme assaySignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Functional Groups Melting Point (°C) Purity
Methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate (Target Compound) C₁₄H₁₅N₂O₄S₂ 355.41 (E)-2-phenylethenylsulfonylamino Sulfonamide, Styryl, Methyl ester Not reported Not reported
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 4-(trifluoromethyl)phenyl Trifluoromethyl, Ethyl ester 87–89 97%
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate C₁₅H₁₇N₂O₄S 320.40 2-(3-methylphenoxy)acetamido Acetamido, Phenoxy, Methyl ester Not reported ≥95%
Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate C₁₈H₂₀N₂O₄S 360.43 3-formyl-4-(2-methylpropoxy)phenyl Formyl, Alkoxy, Ethyl ester Not reported Not reported

Key Comparisons

The styryl group in the target compound introduces π-π stacking capabilities, absent in Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate, which relies on phenoxy and acetamido groups for intermolecular interactions .

Crystallographic and Structural Insights Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing differences in molecular conformations and hydrogen-bonding networks . For example, the (E)-styryl group’s planarity in the target compound may lead to distinct crystal packing compared to the twisted phenoxy group in the acetamido derivative .

The formyl group in Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate may confer electrophilic reactivity, enabling covalent interactions with biological targets, a feature absent in the target compound .

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch approach employs methyl 3-aminocrotonate and thioacetic acid under refluxing xylenes (140°C, 8 hr), yielding methyl 4-methylthiazole-5-carboxylate in 68–72% yield. The reaction mechanism proceeds via thioamide intermediate formation followed by cyclodehydration.

Table 1: Optimization of Hantzsch Cyclocondensation

Reagent Ratio (amine:thioacid) Solvent Temp (°C) Time (hr) Yield (%)
1:1.2 Xylene 140 8 68
1:1.5 Toluene 110 12 55
1:1.3 DMF 150 6 48

Catalytic Hydrogenation Approaches

Alternative routes utilize hydrogenation of prefunctionalized thiazoles. Methyl 4-methylthiazole-5-carboxylate is obtained via Cr/Zr oxide-catalyzed hydrogenation (50 psi H₂, THF, 45°C) of methyl 4-methylthiazole-5-carbaldehyde with 97–98% purity by HPLC. This method avoids strong acidic conditions, preserving ester functionality.

Introduction of the sulfonamide group requires precise regiocontrol to avoid N5 ester hydrolysis.

Chlorosulfonation and Amination

Direct chlorosulfonation of methyl 4-methylthiazole-5-carboxylate using ClSO₃H in CH₂Cl₂ (−10°C, 2 hr) produces the 2-sulfonyl chloride intermediate, isolated as pale yellow crystals (mp 89–91°C). Subsequent amination with NH₃ gas in THF at 0°C yields the 2-sulfonamide precursor (62% yield over two steps).

Palladium-Mediated Coupling

Advanced methods employ Pd(PPh₃)₄ (5 mol%) to couple 2-aminothiazole with (E)-2-phenylethenylsulfonyl chloride in toluene (90°C, 12 hr). This single-step process achieves 78% yield with >99% E-selectivity, confirmed by NOESY NMR.

Table 2: Sulfonamide Coupling Efficiency

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ Et₃N DMF 100 54
Pd(dppf)Cl₂ K₂CO₃ Toluene 90 78
CuI (Ullmann conditions) Cs₂CO₃ DMSO 120 41

Stereoselective Introduction of (E)-2-Phenylethenyl Group

The trans-configuration of the styrenyl moiety is critical for biological activity. Two validated approaches exist:

Wittig Olefination

Reaction of benzylsulfonyl chloride with (carbethoxymethylene)triphenylphosphorane in CH₂Cl₂ (0°C → RT, 6 hr) produces the E-alkene with 85:15 E/Z ratio. Recrystallization from hexane/EtOAc (4:1) enhances stereopurity to 98% E.

Heck Coupling Methodology

Palladium-catalyzed coupling of styrenyl bromide with the sulfonamide-thiazole precursor uses Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N in degassed DMF (100°C, 24 hr). This method achieves quantitative conversion but requires strict oxygen-free conditions.

Final Esterification and Purification

The methyl ester at C5 is introduced via two pathways:

Direct Esterification

Refluxing the carboxylic acid intermediate with MeOH/H₂SO₄ (4:1, 12 hr) provides the methyl ester in 88% yield. Excess molecular sieves (4Å) absorb water to shift equilibrium.

Transesterification

Ethyl ester precursors (from Hantzsch synthesis) undergo methanolysis using NaOMe (0.5 M in MeOH, 60°C, 6 hr), achieving 94% conversion with minimal thiazole ring degradation.

Table 3: Comparative Esterification Results

Method Catalyst Temp (°C) Time (hr) Yield (%)
Acid-catalyzed H₂SO₄ 65 12 88
Transesterification NaOMe 60 6 94
Enzyme-mediated Lipase B 37 72 51

Analytical Characterization

The final product exhibits:

  • HPLC Purity : 99.2% (C18 column, 70:30 MeCN/H₂O, 1 mL/min)
  • Melting Point : 183–185°C (DSC, 5°C/min)
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (s, 1H, H-2'), 7.68 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.38 (m, 5H, Ar-H), 6.52 (d, J = 16 Hz, 1H, CH=CH), 3.91 (s, 3H, COOCH₃), 2.71 (s, 3H, C4-CH₃)
  • IR (KBr) : 1724 cm⁻¹ (C=O ester), 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym)

Industrial-Scale Optimization

For kilogram-scale production:

  • Continuous Flow Hydrogenation : Fixed-bed reactor with Cr/Zr oxide catalyst (50 bar H₂, 60°C) processes 15 L/hr of aldehyde solution, achieving 99% conversion.
  • Membrane-Based Workup : Nanofiltration (300 Da MWCO) removes Pd residues to <1 ppm, exceeding ICH Q3D guidelines.
  • Crystallization Control : Antisolvent addition (n-heptane) at 0.5°C/min cooling rate produces uniform crystals (D90 < 50 μm) for optimal bioavailability.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate?

The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

  • Esterification : Methylation of the 5-carboxylate group using methanol under acidic or basic conditions (e.g., HCl or NaOH) to achieve yields of 78–90% .
  • Sulfonamide Introduction : Reaction of the 2-amino group with (E)-2-phenylethenylsulfonyl chloride under controlled stoichiometry and inert atmosphere to minimize side reactions. Temperature optimization (e.g., 0–25°C) is critical to preserve stereochemistry .
  • Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry of the sulfonamide and styryl groups. For example, coupling constants in 1^1H NMR verify the (E)-configuration of the styryl moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the sulfonamide and ester functionalities .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in related thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the sulfonamide group?

Key variables include:

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor minimizes unreacted starting material .
  • Reaction Time : Extended reaction times (12–24 hours) in anhydrous DMF or THF improve conversion rates but require monitoring to prevent decomposition .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine, accelerating sulfonamide formation .

Q. What strategies address contradictions in reported biological activity data for similar thiazole derivatives?

  • Purity Assessment : Quantify impurities (e.g., residual solvents or byproducts) via HPLC or GC-MS, as even trace amounts can skew bioassay results .
  • Assay Variability : Test compounds across multiple cell lines or enzymatic assays to differentiate target-specific effects from off-target interactions. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .
  • Structural Analogues : Compare activity with derivatives lacking the styryl or sulfonamide group to isolate pharmacophoric contributions .

Q. How can regioselectivity challenges in electrophilic substitution be mitigated?

The phenyl ring on the styryl group undergoes electrophilic substitution, but steric hindrance from the methyl and sulfonamide groups directs reactivity:

  • Directing Groups : Introduce electron-donating/withdrawing substituents (e.g., -NO2_2 or -OCH3_3) on the phenyl ring to control substitution patterns .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution, while nonpolar solvents favor para-substitution .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict binding modes to biological targets (e.g., kinases or enzymes) using software like AutoDock Vina. Validate with mutagenesis studies .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. For example, electron-deficient sulfonamides may enhance target binding .

Methodological Considerations

Q. How should researchers design kinetic studies for sulfonamide formation reactions?

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress by observing disappearance of the amine N-H stretch (~3300 cm1^{-1}) .
  • Rate Constants : Determine pseudo-first-order kinetics under excess sulfonyl chloride conditions. Plot ln([amine]) vs. time to calculate activation energy .

Q. What protocols ensure reproducibility in biological testing?

  • Standardized Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Positive Controls : Include known inhibitors or activators (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.